molecular formula C22H28FN5O2 B5619036 2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide

2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide

Cat. No. B5619036
M. Wt: 413.5 g/mol
InChI Key: VHCYJSMHIPJRLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[1-(3-Fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide involves intricate chemical processes to achieve desired molecular configurations. For instance, piperazine derivatives, including those with fluorobenzyl groups, have been synthesized for their potential as σ1 receptor ligands due to their low lipophilicity and high receptor affinity (He et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their interaction with biological targets. Detailed structural analysis, including molecular docking studies, can reveal the potential binding mechanisms and efficacy of these compounds in various biological contexts (Mehta et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound are determined by its functional groups and molecular structure. For example, benzylpiperazine derivatives have been synthesized and evaluated for their biological potentials, indicating the diverse chemical reactions these compounds can undergo and their varied properties (Ohtaka et al., 1989).

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-27(14-19-17-7-2-3-8-18(17)25-26-19)21(29)12-20-22(30)24-9-10-28(20)13-15-5-4-6-16(23)11-15/h4-6,11,20H,2-3,7-10,12-14H2,1H3,(H,24,30)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCYJSMHIPJRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC2=C1CCCC2)C(=O)CC3C(=O)NCCN3CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide

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